

Egfr-IN-45: An Overview of a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-45 is a potent, multi-targeted kinase inhibitor with significant activity against Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the available data on **Egfr-IN-45**, focusing on its known targets and cellular effects. Due to the limited publicly available research on this specific compound, this document summarizes the existing information and provides a general context of EGFR signaling for researchers interested in its potential applications.

Core Properties of Egfr-IN-45

Egfr-IN-45 has been identified as a pan-inhibitor of EGFR. In addition to its primary target, it demonstrates inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), as well as Topoisomerase I (Topo I) and Topoisomerase II (Topo II). This multi-targeted profile suggests a complex mechanism of action with the potential to impact multiple cellular processes critical for cancer cell proliferation and survival.

Quantitative Data

The inhibitory activity of **Egfr-IN-45** has been quantified through half-maximal inhibitory concentration (IC50) values. These values provide a measure of the compound's potency against its molecular targets.



Target	IC50 Value
EGFR	0.4 μΜ
CDK2	1.6 μΜ

This data is based on information from chemical suppliers and has not been independently verified through published, peer-reviewed studies.

Effect on Downstream Signaling Pathways

Detailed studies elucidating the specific effects of **Egfr-IN-45** on EGFR downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, are not currently available in the public domain. However, based on its inhibitory action on EGFR, it is plausible that **Egfr-IN-45** modulates these critical signaling cascades.

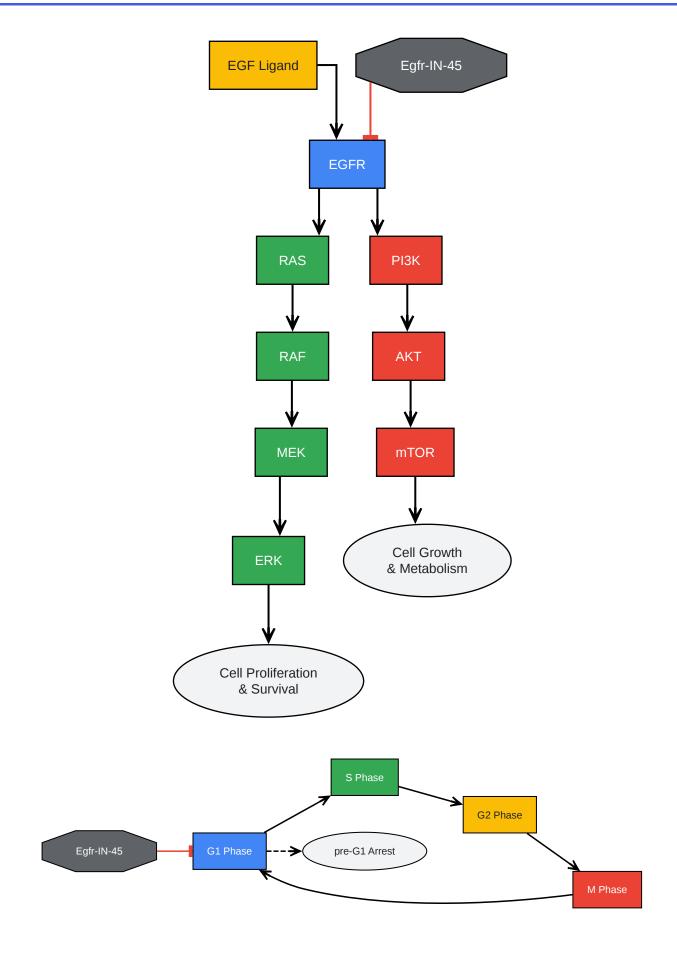
EGFR Signaling Overview

Activation of EGFR by its ligands triggers a cascade of intracellular signaling events that are crucial for cell growth, proliferation, survival, and migration. Two of the most well-characterized downstream pathways are:

- The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.
- The PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.

By inhibiting EGFR, **Egfr-IN-45** is expected to disrupt these pathways, leading to the observed cellular effects.







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 To cite this document: BenchChem. [Egfr-IN-45: An Overview of a Multi-Targeted Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402616#egfr-in-45-effect-on-downstream-signaling-pathways]

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